molecular formula C8H8ClNO3 B12836483 Methyl 5-amino-3-chloro-2-hydroxybenzoate

Methyl 5-amino-3-chloro-2-hydroxybenzoate

Cat. No.: B12836483
M. Wt: 201.61 g/mol
InChI Key: HHUNCVJWXLHASW-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-chloro-2-hydroxybenzoate is a substituted benzoic acid ester characterized by amino (-NH₂), chloro (-Cl), and hydroxyl (-OH) functional groups at positions 5, 3, and 2, respectively, on the aromatic ring. This compound is structurally related to salicylate derivatives, where esterification of the carboxylic acid group enhances stability and modulates physicochemical properties for applications in pharmaceuticals, agrochemicals, or organic synthesis intermediates.

Key attributes inferred from structurally similar compounds:

  • Molecular formula: Likely C₈H₇ClNO₃ (based on substitution pattern).
  • Reactivity: The amino group facilitates nucleophilic reactions, while the hydroxyl and chloro groups influence solubility and hydrogen-bonding interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 5-amino-3-chloro-2-hydroxybenzoate

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3,11H,10H2,1H3

InChI Key

HHUNCVJWXLHASW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)N)Cl)O

Origin of Product

United States

Preparation Methods

Reduction of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

Step Reagents & Conditions Description Yield & Notes
1 Dissolve 868 g methyl 5-chloro-2-hydroxy-3-nitrobenzoate in 874 mL ethanol Preparation of reaction mixture -
2 Add 4.65 kg stannous chloride dihydrate (SnCl2·2H2O) Reducing agent for nitro to amino group -
3 Heat to reflux at 81°C for 1 hour with stirring Reaction monitored by TLC until no yellow spot remains Completion indicated by disappearance of nitro group
4 Evaporate solvent nearly to dryness under reduced pressure Concentration of reaction mixture -
5 Wash residue with ether three times Purification step -
6 Dry under reduced pressure Obtain white solid product Yield: 96.3%

This method is efficient, with a high yield and purity, suitable for industrial scale production.

  • Starting Materials: The synthesis often begins with methyl 5-chloro-2-hydroxy-3-nitrobenzoate, which itself can be prepared by nitration and chlorination of methyl salicylate derivatives.
  • Reduction Agents: While stannous chloride dihydrate is commonly used, other reducing agents such as iron powder in acidic medium or catalytic hydrogenation may be employed depending on scale and equipment availability.
  • Esterification: If starting from the free acid, esterification with methanol in the presence of acid catalysts (e.g., sulfuric acid or thionyl chloride) is necessary to obtain the methyl ester.
  • Chlorination: Chlorination to introduce the chloro substituent at the 3-position can be performed using reagents like benzoyl peroxide as a radical initiator in solvents such as N,N-dimethylformamide or sulfolane at elevated temperatures (90–110°C).
Preparation Step Reagents/Conditions Purpose Yield/Remarks
Nitration Nitric acid (60-75%) with m-toluic acid Introduce nitro group at 2-position High regioselectivity
Reduction Stannous chloride dihydrate in ethanol, reflux at 81°C for 1 h Convert nitro to amino group 96.3% yield, high purity
Chlorination Chlorination reagent + benzoyl peroxide in DMF or sulfolane, 90-110°C, 1-2 h Introduce chloro substituent at 3-position Efficient, suitable for scale-up
Esterification Methanol with acid catalyst (e.g., thionyl chloride) Form methyl ester from acid Standard esterification method
  • The reduction method using stannous chloride dihydrate is well-documented for its efficiency and scalability, producing methyl 5-amino-3-chloro-2-hydroxybenzoate with yields exceeding 95%.
  • Chlorination under radical conditions with benzoyl peroxide provides regioselective substitution, critical for obtaining the correct chloro isomer.
  • The overall synthetic route is amenable to industrial production due to straightforward reaction conditions, inexpensive reagents, and high product purity.
  • Purification by solvent washing and drying under reduced pressure ensures removal of impurities and residual reagents.

The preparation of this compound is effectively achieved through a multi-step process involving nitration, esterification, reduction, and chlorination. The reduction of methyl 5-chloro-2-hydroxy-3-nitrobenzoate with stannous chloride dihydrate in ethanol under reflux is a key step, delivering high yield and purity. Chlorination using benzoyl peroxide in polar aprotic solvents at elevated temperatures ensures selective substitution. These methods are supported by patent literature and chemical synthesis databases, confirming their reliability and industrial applicability.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-3-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-amino-3-chloro-2-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-amino-3-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chloro group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS No. Substituent Positions Molecular Formula Molecular Weight (g/mol) Similarity Index* Key Properties/Applications
Methyl 5-amino-3-chloro-2-hydroxybenzoate Not available 5-NH₂, 3-Cl, 2-OH C₈H₇ClNO₃ ~215.6 Reference Hypothesized intermediate in heterocyclic synthesis
Methyl 2-amino-3-chlorobenzoate 77820-58-7 2-NH₂, 3-Cl C₈H₇ClNO₂ 199.6 0.97 Pharmaceutical intermediates
Methyl 3-amino-5-chlorobenzoate 21961-31-9 3-NH₂, 5-Cl C₈H₇ClNO₂ 199.6 0.95 Agrochemical synthesis
Methyl 3-amino-4-chlorobenzoate 40872-87-5 3-NH₂, 4-Cl C₈H₇ClNO₂ 199.6 0.92 Antimicrobial agent precursor
Ethyl 4-amino-3-chlorobenzoate 82765-44-4 4-NH₂, 3-Cl C₉H₁₀ClNO₂ 213.6 0.92 Polymer additives

*Similarity Index: Calculated based on functional group positions and molecular topology .

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound enhances water solubility compared to non-hydroxylated analogs like Methyl 3-amino-5-chlorobenzoate .
  • Stability: Chloro and amino groups at meta positions may reduce hydrolytic stability compared to para-substituted derivatives .

Table 2: Key Research Findings on Analogous Compounds

Compound Reaction/Application Outcome/Reference
Methyl 3-amino-4-hydroxybenzoate Cyclization with aryl acids Forms benzoxazole derivatives (yield: 70-85%)
Methyl 2-amino-5-chlorobenzoate Hydrazine hydrate reaction Produces hydrazinecarbothioamides for heterocyclic synthesis
Methyl 5-chloro-2-hydroxybenzoate Esterification studies Used in resin analysis (gas chromatography)

Biological Activity

Methyl 5-amino-3-chloro-2-hydroxybenzoate, also known as a derivative of salicylic acid, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, including analgesic effects, anti-inflammatory properties, and molecular interactions, supported by relevant data and case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • Chemical Formula : C₈H₈ClN₁O₃
  • Molecular Weight : 201.61 g/mol

This compound features a methyl ester group, an amino group, a hydroxyl group, and a chlorine atom, which contribute to its biological reactivity and interaction with various biological targets.

1. Analgesic Activity

Recent studies have highlighted the analgesic properties of this compound. In particular, it has been shown to exhibit significant anti-nociceptive effects in various in vivo models.

  • Case Study : An investigation utilizing the acetic acid-induced writhing test demonstrated that this compound significantly reduced pain responses at doses of 4.95 mg/kg, indicating a potent analgesic effect compared to traditional analgesics .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit inflammatory pathways, particularly through the modulation of cyclooxygenase (COX) enzymes.

  • Mechanism : Molecular docking studies suggest that this compound binds effectively to COX-2 receptors, which are pivotal in mediating inflammatory responses .

3. Molecular Interactions and Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed using computational models. These studies provide insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics.

ParameterValue
Oral BioavailabilityHigh
Plasma Protein BindingModerate (~69%)
CNS PenetrationActive (Brain/CNS > 1)

These findings suggest that the compound is well absorbed and can cross the blood-brain barrier, making it a candidate for central nervous system-related therapeutic applications .

Synthesis and Derivatives

The synthesis of this compound typically involves acylation reactions with anhydrides or acyl chlorides. Variations in the synthesis process can lead to derivatives with enhanced biological activities.

Table: Synthesis Overview

StepDescription
Starting MaterialsSalicylic acid derivatives
Reaction ConditionsAcylation under controlled temperature
Purification MethodRecrystallization or chromatography

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